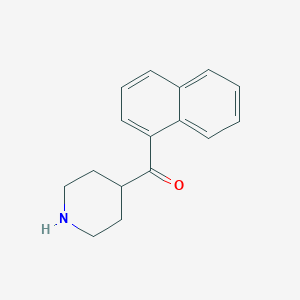

4-(Naphthalene-1-carbonyl)piperidine

Description

BenchChem offers high-quality 4-(Naphthalene-1-carbonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Naphthalene-1-carbonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl(piperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-16(13-8-10-17-11-9-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,17H,8-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOBMQJYQZVOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review of 4-(Naphthalene-1-carbonyl)piperidine as a synthetic scaffold

[1]

Executive Summary & Chemical Identity

4-(Naphthalene-1-carbonyl)piperidine , also known as naphthalen-1-yl(piperidin-4-yl)methanone , represents a strategic divergence from the classical indole-based scaffolds found in early synthetic cannabinoids (e.g., JWH-018).[1] By replacing the planar, aromatic indole core with a non-aromatic, flexible piperidine ring, researchers and clandestine chemists alike have utilized this scaffold to probe the steric tolerance of the Cannabinoid Type 1 (CB1) receptor binding pocket and to evade structure-based legislation targeting the naphthoylindole class.

Beyond forensic interest, this scaffold acts as a high-value intermediate in the development of P2Y14 receptor antagonists , where the piperidine ring serves as a modifiable linker that positions the lipophilic naphthalene "head" group into specific hydrophobic sub-pockets of the receptor.

Chemical Profile

| Parameter | Data |

| IUPAC Name | Naphthalen-1-yl(piperidin-4-yl)methanone |

| CAS Number | 118412-65-0 |

| Molecular Formula | C₁₆H₁₇NO |

| Molecular Weight | 239.32 g/mol |

| Core Geometry | Piperidine (Chair conformation) linked to Naphthalene via Carbonyl |

| Key Functionality | Secondary amine (modifiable "Tail"), Ketone linker, Naphthalene "Head" |

Synthetic Methodologies

The synthesis of 4-(Naphthalene-1-carbonyl)piperidine requires overcoming the challenge of acylation at the 4-position of a piperidine ring without affecting the secondary amine.[1] Two primary routes exist: the Weinreb Amide Route (preferred for precision and yield) and the Friedel-Crafts Route (industrial/historical).[1]

Protocol A: The Weinreb Amide "Gold Standard"

This method is preferred in medicinal chemistry for its modularity and avoidance of over-addition side products common with Grignard reactions on esters.

Step 1: Protection & Activation

Reagents: Isonipecotic acid, Boc₂O, N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt.

-

N-Protection: React isonipecotic acid with Di-tert-butyl dicarbonate (Boc₂O) in dioxane/water/NaOH to form N-Boc-isonipecotic acid .

-

Weinreb Amide Formation: Activate the carboxylic acid with EDC/HOBt and react with N,O-dimethylhydroxylamine to yield tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate .[1]

Step 2: Nucleophilic Acylation

Reagents: 1-Naphthylmagnesium bromide, THF (anhydrous).[1]

-

Cool the Weinreb amide solution in THF to 0°C (or -78°C for higher purity).

-

Add 1-Naphthylmagnesium bromide (1.2 equiv) dropwise.[1] The stable tetrahedral intermediate prevents double addition.

-

Quench with NH₄Cl to release the ketone, yielding tert-butyl 4-(1-naphthoyl)piperidine-1-carboxylate .[1]

Step 3: Deprotection

Reagents: TFA/DCM or HCl/Dioxane.[1]

-

Stir the intermediate in 4M HCl in dioxane or 20% TFA in DCM.

-

Basify with NaHCO₃ to obtain the free base 4-(Naphthalene-1-carbonyl)piperidine .[1]

Visualization: Synthetic Pathway

Caption: Step-wise synthesis via Weinreb amide intermediate to prevent over-alkylation.

Structural Activity Relationship (SAR) & Pharmacology

The transition from an indole core (JWH-018) to a piperidine core fundamentally alters the physicochemical properties of the ligand.

Bioisosteric Replacement (Indole vs. Piperidine)

-

Geometry: The indole is planar and aromatic. The piperidine ring adopts a chair conformation , introducing three-dimensionality (sp³ character). This "escape from flatland" can improve solubility and metabolic stability but may reduce binding affinity if the receptor pocket is strictly narrow (planar).

-

Basicity: The piperidine nitrogen is basic (pKa ~11), whereas the indole nitrogen is not. This necessitates the formation of salts (e.g., hydrochlorides) for drug formulation and affects blood-brain barrier (BBB) penetration.

Pharmacophore Mapping

The scaffold functions through three distinct regions:

-

The Head (Naphthalene): Engages in

- -

The Linker (Carbonyl): Acts as a hydrogen bond acceptor. The ketone geometry is critical; reducing it to an alcohol or methylene often results in significant loss of potency.

-

The Tail (N-Substituent): The unsubstituted piperidine nitrogen is the site for derivatization.[1]

-

Synthetic Cannabinoids: Alkylation with n-pentyl or 5-fluoropentyl chains restores high affinity for CB1 receptors, mimicking the lipophilic tail of JWH-018.[1]

-

P2Y14 Antagonists: Substitution with bulky aryl-alkyl groups or bridged bicyclic systems optimizes selectivity for the purinergic receptor.[1]

-

Visualization: SAR Decision Tree

Caption: SAR divergence showing how N-substitution dictates pharmacological class (Cannabinoid vs. P2Y14).

Forensic & Analytical Detection

Because this scaffold appears in "Designer Drug" mixtures, its detection is critical for forensic toxicology.

-

Mass Spectrometry (GC-MS): The molecule undergoes McLafferty rearrangement or alpha-cleavage.[1]

-

Key Fragment: The naphthoyl cation (m/z 155) is the diagnostic peak for the naphthalene head group.

-

Piperidine Fragment: The piperidine ring often fragments to yield ions at m/z 84 (unsubstituted piperidine ring).

-

-

Metabolism: Unlike indoles which are hydroxylated on the ring, the piperidine ring is prone to oxidation (forming lactams) or N-dealkylation (if substituted). The presence of the free scaffold (4-(Naphthalene-1-carbonyl)piperidine) in urine often indicates the metabolism of a larger N-alkylated parent drug.

References

-

BenchChem. (2025).[2] Comparative study of different synthetic routes to 4-Acetylpiperidine-1-carbonyl chloride. Retrieved from

-

Banister, S. D., et al. (2015).[3] Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135.[1][4][5][3] ACS Chemical Neuroscience.[1][5][3] Retrieved from [1]

-

Wen, Z., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. Retrieved from

-

UCLouvain. (2000). Synthesis and preliminary pharmacological results on new naphthalene derivatives as 5-HT4 receptor ligands. Retrieved from [1]

-

National Institute on Drug Abuse (NIDA). (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists as New Psychoactive Substances. Retrieved from [1]

Sources

- 1. 42060-83-3|[1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Designer drugs: mechanism of action and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chemistry and pharmacology of putative synthetic cannabinoid receptor agonist (SCRA) new psychoactive substances (NPS) 5F-PY-PICA, 5F-PY-PINACA, and their analogues | bioRxiv [biorxiv.org]

- 5. View of Cannabinoid receptors in GtoPdb v.2025.1 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]

An In-depth Technical Guide to the Binding Affinity of the 4-(Naphthalene-1-carbonyl)piperidine Core at GPCR Receptors

Abstract

The 4-(naphthalene-1-carbonyl)piperidine scaffold represents a privileged structural motif in medicinal chemistry, demonstrating significant potential for interaction with a variety of G protein-coupled receptors (GPCRs). While direct binding data for the unsubstituted core molecule is not extensively documented in publicly accessible literature, a comprehensive analysis of its close structural analogs reveals a strong propensity for high-affinity binding to several key GPCR targets. This technical guide synthesizes the current understanding of the structure-activity relationships (SAR) of this core, focusing on its antagonist activity at the P2Y14 receptor, and its potential interactions with dopamine and serotonin receptors. We will delve into the causality behind experimental designs for affinity determination and provide detailed, field-proven protocols for researchers in drug development.

Introduction: The 4-(Naphthalene-1-carbonyl)piperidine Core

The 4-(naphthalene-1-carbonyl)piperidine core is characterized by a bicyclic aromatic naphthalene ring linked via a carbonyl group to a saturated heterocyclic piperidine ring. This structure combines the rigid, hydrophobic nature of the naphthalene moiety with the conformational flexibility and basic nitrogen of the piperidine ring, making it a versatile scaffold for engaging with the diverse binding pockets of GPCRs. The exploration of this core has been driven by the search for novel therapeutic agents targeting a range of physiological processes mediated by these receptors.

Primary GPCR Target: The P2Y14 Receptor

The most robust evidence for the interaction of the 4-(naphthalene-1-carbonyl)piperidine core with a GPCR comes from extensive studies on its analogs as antagonists of the P2Y14 receptor (P2Y14R). P2Y14R is a G protein-coupled receptor that is activated by UDP-sugars and plays a role in inflammatory responses.[1][2]

Structure-Activity Relationship at P2Y14R

A significant body of research on bridged piperidine analogues of a high-affinity naphthalene-based P2Y14R antagonist has demonstrated that the core structure is a potent antagonist.[1][2][3] Modifications to the piperidine ring, such as the introduction of bridging moieties to create structures like 2-azanorbornane, nortropane, and isoquinuclidine, have been shown to preserve and in some cases enhance the affinity for the human P2Y14R.[1][2][3] For instance, the (S,S,S) 2-azanorbornane enantiomer of a derivative displayed a 3-fold higher affinity than its corresponding enantiomer.[3] This highlights the stereochemical sensitivity of the P2Y14R binding pocket.

Quantitative Binding Affinity of Analogs

The binding affinities of these analogs are typically determined using a whole-cell fluorescence binding assay. The following table summarizes the IC50 values for selected analogs, demonstrating the high affinity of this scaffold for the P2Y14R.

| Compound/Analog Description | IC50 (nM) at human P2Y14R | Reference |

| Phenyl-piperidine P2Y14R antagonist (PPTN, reference compound) | 7.96 | [1] |

| Isoquinuclidine analog | 15.6 | [2] |

| Isonortropanol analog | 21.3 | [2] |

| (S,S,S) 2-azanorbornane enantiomer | ~2.65 (3-fold higher than reference) | [3] |

| Triazolyl N-linked glucose conjugate with two methylene spacers | 2.40 | [4][5] |

| Triazolyl N-linked glucose conjugate with one methylene spacer | 3.21 | [4][5] |

Table 1: Binding affinities of representative 4-(naphthalene-1-carbonyl)piperidine analogs at the human P2Y14 receptor.

P2Y14R Signaling Pathway

The P2Y14 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists based on the 4-(naphthalene-1-carbonyl)piperidine core block this signaling cascade.

Caption: P2Y14 Receptor Signaling Pathway and Point of Antagonism.

Potential for Other GPCR Interactions

The versatility of the 4-(naphthalene-1-carbonyl)piperidine scaffold suggests its potential to interact with other GPCRs. Structure-activity relationship studies of related compounds provide compelling evidence for this cross-reactivity.

Dopamine D2 and D3 Receptors

A series of naphthamides, which share the core naphthalene and a piperidine-like (pyrrolidine) structure, have been shown to bind with high affinity to both dopamine D2 and D3 receptors.[6] The majority of these analogs displayed selectivity for the D3 subtype.[6] The binding affinities (Ki values) for some of these compounds were in the low nanomolar range, indicating potent interactions.[6] This suggests that the 4-(naphthalene-1-carbonyl)piperidine core could be a valuable starting point for the development of novel dopamine receptor modulators.

Serotonin 5-HT4 Receptors

Research into naphthalene derivatives as 5-HT4 receptor ligands has also yielded promising results. An analog where the indole ring of a known 5-HT4 ligand was replaced by a naphthalene ring, and an ester linkage was replaced by an amide, demonstrated high and selective affinity for the 5-HT4 receptor with a Ki of 6 nM.[7] This bioisosteric replacement highlights the potential of the naphthalenoylpiperidine scaffold to interact with serotonin receptors.

Experimental Protocols for Binding Affinity Determination

The determination of binding affinity is a critical step in drug discovery. The following are detailed protocols for two common assays used to characterize the interaction of ligands with GPCRs.

Radioligand Binding Assay (for Dopamine Receptors)

This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Workflow Diagram:

Caption: Workflow for a Radioligand Binding Assay.

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2/D3 receptors), and a range of concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-old wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Fluorescence Binding Assay (for P2Y14R)

This method is particularly useful for measuring binding in a more physiologically relevant context and avoids the use of radioactivity.

Step-by-Step Protocol:

-

Cell Culture: Culture cells stably expressing the human P2Y14 receptor (e.g., CHO-K1 cells) in appropriate media.

-

Cell Plating: Seed the cells into 96-well black, clear-bottom plates and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).

-

Compound Addition: Add varying concentrations of the test compound to the wells, followed by a fixed concentration of a fluorescently labeled P2Y14R antagonist (tracer).

-

Incubation: Incubate the plate at room temperature in the dark for a specified period to reach equilibrium.

-

Fluorescence Reading: Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the tracer.

-

Data Analysis: The displacement of the fluorescent tracer by the test compound will result in a decrease in fluorescence. Plot the fluorescence intensity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 4-(naphthalene-1-carbonyl)piperidine core is a highly promising scaffold for the development of potent and selective ligands for various GPCRs. The extensive research on its analogs has firmly established its role as a P2Y14R antagonist and strongly suggests its potential for interacting with dopamine and serotonin receptors. Future research should focus on obtaining direct binding data for the unsubstituted core molecule to establish a baseline for further SAR studies. Additionally, exploring a wider range of GPCR targets and investigating the functional consequences of binding (i.e., agonist vs. antagonist activity) will be crucial for unlocking the full therapeutic potential of this versatile chemical entity. The detailed protocols provided herein offer a robust framework for researchers to pursue these investigations.

References

-

Wen, Z., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3434–3459. Available at: [Link]

-

ResearchGate. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available at: [Link]

-

Mach, R. H., et al. (2001). Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands. Journal of Medicinal Chemistry, 44(11), 1811-1822. Available at: [Link]

-

Elsevier. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y>14>R Antagonist. Available at: [Link]

-

UTMB Research Expert Profiles. (2024). Chimeras Derived from a P2Y>14> Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. Available at: [Link]

-

National Institutes of Health. (n.d.). Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Preliminary Pharmacological Results on New Naphthalene Derivatives as 5-HT4 Receptor Ligands. Available at: [Link]

Sources

- 1. research.unipd.it [research.unipd.it]

- 2. researchgate.net [researchgate.net]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Naphthalene-Carbonyl Piperidine Scaffold: A Technical Guide to Discovery and Application

[1]

Executive Summary & Pharmacophore Analysis

The Naphthalene-Carbonyl Piperidine moiety is a bivalent pharmacophore that bridges "flat" aromatic lipophilicity (naphthalene) with "3D" solubilizing or hydrogen-bonding capability (piperidine).[1] Historically utilized as a simple amide intermediate, it has evolved into a critical scaffold for G-Protein Coupled Receptor (GPCR) ligands.

The Core Pharmacophore

The scaffold consists of three distinct domains:

-

Domain A (Lipophilic Anchor): The Naphthalene ring (1-naphthyl or 2-naphthyl).[1][2] Provides π-π stacking interactions and occupies hydrophobic pockets (e.g., in CB1/CB2 receptors).

-

Domain B (Linker): The Carbonyl group (C=O). Acts as a hydrogen bond acceptor and imposes a specific dihedral angle, rigidifying the orientation between the aromatic and heterocyclic rings.

-

Domain C (Polar/Basic Head): The Piperidine ring.[3][4][5] Provides sp³ character ("escaping flatland"), solubility, and a protonatable nitrogen for ionic interactions.

History and Discovery: A Timeline of Scaffold Hopping

The discovery of this scaffold's utility was not a singular event but a result of scaffold hopping —the strategy of replacing a core chemical skeleton with a distinct but functionally equivalent structure to improve patentability or physicochemical properties.

Phase I: The Cannabinoid Mimetics (1990s–2000s)

The most prominent emergence of this scaffold occurred during the exploration of the endocannabinoid system.

-

The Indole Precursors: Prof. John W. Huffman synthesized the JWH series (e.g., JWH-018), which were naphthoyl-indoles.

-

The Scaffold Hop: To bypass structural patents and improve CB2 selectivity, medicinal chemists replaced the central indole core with other heterocycles, including piperidines and piperazines.

-

Discovery Insight: It was found that N-(naphthalen-1-ylcarbonyl)piperidine derivatives could maintain affinity for CB2 receptors while reducing psychotropic CB1 activity, leading to a class of "non-classical" cannabinoids [1].[1]

Phase II: Metabolic Targets & MGAT2 (2010s)

Pharmaceutical majors (BMS, Pfizer) identified the scaffold as a potent inhibitor of Monoacylglycerol Acyltransferase-2 (MGAT2) , a target for obesity and diabetes.

-

Mechanism: The naphthalene moiety mimics the lipid substrate, while the piperidine-amide linkage occupies the enzyme's active site, preventing fat absorption.

-

Optimization: The "simple" piperidine was often substituted with biaryl groups to increase potency (IC50 < 10 nM) [2].

Phase III: Rigidification and P2Y14 Antagonists (2020s)

Recent work has focused on P2Y14 receptor antagonists (e.g., PPTN analogs).[6]

-

Innovation: Researchers introduced "bridged" piperidines (e.g., 2-azanorbornane) to the naphthalene scaffold.[6][7]

-

Result: This "rigidification" locked the piperidine in a bioactive conformation, significantly improving affinity and selectivity for the P2Y14 receptor, a target for sterile inflammation and asthma [3].

Technical Deep Dive: Synthesis & Protocols

Synthesis of Naphthalene-Carbonyl Piperidines

The standard synthesis utilizes a nucleophilic acyl substitution.[1] This protocol is robust, self-validating, and amenable to parallel synthesis.

Reagents:

-

1-Naphthoic Acid (or 2-Naphthoic Acid)[1]

-

Piperidine derivative (e.g., 4-benzylpiperidine)

-

Coupling Agent: EDC·HCl / HOBt or Thionyl Chloride (SOCl₂)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Protocol: EDC/HOBt Amide Coupling

-

Activation: Dissolve 1-naphthoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes to form the active ester.

-

Coupling: Add the Piperidine derivative (1.1 eq) and DIPEA (2.0 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Validation: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The acid spot (low R_f) should disappear; the amide product (higher R_f) should appear.

-

Workup: Dilute with DCM. Wash sequentially with 1M HCl (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via Flash Column Chromatography (Silica Gel).

Visualization of Synthesis Workflow

Caption: Step-by-step synthetic pathway for generating the naphthalene-carbonyl piperidine scaffold via amide coupling.

Biological Characterization & Signaling[1]

Functional Assay: cAMP Accumulation (GPCRs)

Since the primary targets (CB2, P2Y14) are Gi/o-coupled GPCRs, the standard validation assay measures the inhibition of forskolin-induced cAMP accumulation .

Protocol:

-

Cell Line: CHO or HEK293 cells stably expressing human CB2 or P2Y14 receptors.

-

Induction: Treat cells with Forskolin (10 µM) to elevate cAMP levels.

-

Treatment: Add the Naphthalene-Carbonyl Piperidine derivative at varying concentrations (0.1 nM – 10 µM).

-

Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.[1]

-

Data Analysis: Plot Log[Concentration] vs. TR-FRET signal. A decrease in signal (relative to Forskolin alone) indicates Agonist activity (Gi/o coupling). An increase (in the presence of an agonist) indicates Antagonist activity.

Signaling Pathway Visualization[1]

Caption: Mechanism of action for Gi/o-coupled targets (CB2/P2Y14).[1] The ligand inhibits Adenylyl Cyclase, reducing cAMP.

Quantitative Data Summary: Structure-Activity Relationship (SAR)[1]

The following table summarizes how modifications to the Naphthalene-Carbonyl Piperidine scaffold affect biological activity across different targets.

| Domain Modified | Modification | Effect on Activity (General) | Target Relevance |

| Naphthalene (A) | 1-Naphthyl → 2-Naphthyl | Often increases metabolic stability; variable affinity shifts.[1] | P2Y14 Antagonists |

| Naphthalene (A) | 4-Methoxy substitution | Increases CB2 selectivity; reduces CB1 affinity.[1] | Synthetic Cannabinoids |

| Linker (B) | Carbonyl (C=O) → Sulfonyl (SO₂) | Drastic loss of affinity for Cannabinoid receptors; gain for others. | General SAR |

| Piperidine (C) | 4-Benzyl substitution | Increases lipophilicity and potency (fills hydrophobic pocket).[1] | MGAT2 Inhibitors |

| Piperidine (C) | Bridged (Azanorbornane) | Locks conformation; increases selectivity and affinity (3-fold). | P2Y14 (PPTN analogs) |

References

-

Huffman, J. W., et al. (2006). "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors: steric and electronic effects of naphthoyl substituents." Bioorganic & Medicinal Chemistry.

-

BMS/Pfizer Patents. (2013). "MGAT2 Inhibitors for the Treatment of Metabolic Disorders." Journal of Medicinal Chemistry (Review of class).

-

Wen, Z., et al. (2022).[6] "Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist." Journal of Medicinal Chemistry.

-

Vandevoorde, S. (2008). "Overview of the chemical families of fatty acid amide hydrolase inhibitors." Current Topics in Medicinal Chemistry.

-

BenchChem Technical Support. (2025). "Synthesis of Naphthalene Derivatives for Drug Discovery."

Sources

- 1. US20150353552A1 - Purine inhibitors of human phosphatidylinositol 3-kinase delta - Google Patents [patents.google.com]

- 2. WO2011016576A1 - Alanine derivatives as inhibitors of apoptosis proteins - Google Patents [patents.google.com]

- 3. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.unipd.it [research.unipd.it]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. researchgate.net [researchgate.net]

Potential biological activity of 4-(Naphthalene-1-carbonyl)piperidine analogs

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Neuropharmacology Audience: Drug Discovery Scientists, Medicinal Chemists, Toxicologists[1][2]

Executive Summary: The Scaffold Hop

The 4-(Naphthalene-1-carbonyl)piperidine scaffold represents a critical bioisosteric evolution in the design of synthetic cannabinoid receptor agonists (SCRAs).[1][2] Historically, the "JWH" class of cannabinoids (e.g., JWH-018) relied on a 3-(1-naphthoyl)indole core.[1] As legislative bodies targeted the indole core, clandestine chemists and legitimate researchers alike explored "scaffold hopping"—replacing the aromatic indole with a saturated piperidine ring while retaining the naphthoyl "head" and the carbonyl linker.

This guide analyzes the pharmacological implications of this structural shift. While the piperidine core increases conformational flexibility compared to the rigid indole, these analogs often retain high affinity (

Chemical Architecture & SAR

The structure-activity relationship (SAR) of this scaffold is defined by three distinct domains: the Naphthalene Head , the Carbonyl Linker , and the Piperidine Tail .

The Core Substitution (Indole vs. Piperidine)

The transition from Indole to Piperidine alters the physicochemical profile:

-

Lipophilicity (cLogP): The saturated piperidine ring slightly lowers cLogP compared to the aromatic indole, potentially altering Blood-Brain Barrier (BBB) penetration kinetics.

-

Basicity: The piperidine nitrogen (

) is significantly more basic than the indole nitrogen (which is non-basic due to aromaticity). This necessitates

SAR Visualization

The following diagram illustrates the critical modification zones for this scaffold.

Figure 1: Pharmacophore dissection of the 4-(Naphthalene-1-carbonyl)piperidine scaffold.

Mechanism of Action: G-Protein Signaling

Like their indole predecessors, these analogs function as Full Agonists at the CB1 receptor.[1] This distinguishes them from

Signaling Cascade

Upon binding, the ligand stabilizes the active conformation of the GPCR, leading to:

- Dissociation: Inhibition of Adenylyl Cyclase (AC), reducing cAMP levels.

-

MAPK Activation: Phosphorylation of ERK1/2 (linked to cell proliferation and potential neurotoxicity).

-

Ion Channel Modulation: Inhibition of Voltage-Gated Calcium Channels (VGCC) and activation of GIRK channels (causing hyperpolarization/sedation).[1]

Biased Signaling & Toxicity

A critical risk factor for this scaffold is

Figure 2: Signal transduction pathways activated by full agonist naphthoyl-piperidines.[1][2]

Experimental Protocols

Chemical Synthesis (Weinreb Amide Route)

To synthesize the ketone linkage (Carbonyl between C4-Piperidine and C1-Naphthalene) rather than an amide, a Grignard approach via a Weinreb amide intermediate is the standard high-fidelity protocol.[1][2]

Step-by-Step Methodology:

-

Protection: Start with Piperidine-4-carboxylic acid .[1][2] Protect the amine (e.g., Boc-anhydride).[1]

-

Reagents:

,

-

-

Weinreb Amide Formation: Convert the acid to the

-methoxy--

Reagents:

-Dimethylhydroxylamine HCl, EDCI, HOBt, DIPEA. -

Logic: The Weinreb amide prevents over-addition of the Grignard reagent, stopping the reaction at the ketone stage.

-

-

Grignard Addition: React with 1-Naphthylmagnesium bromide .

-

Deprotection: Remove the Boc group.[2]

-

Reagents: TFA/DCM (1:1).[1]

-

-

N-Alkylation (The "Tail"): Attach the hydrophobic tail (e.g., 1-bromopentane).[1]

-

Reagents:

, Acetonitrile, Reflux. -

Purification: Column chromatography (Hexane/EtOAc).[1]

-

Radioligand Binding Assay (Validation)

Objective: Determine affinity (

-

Source Tissue: Rat brain membrane homogenates or CHO cells stably expressing

.[2] -

Radioligand:

(0.5 nM).[1][2] -

Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

, 2.5 mM EDTA, 0.5 mg/mL BSA (BSA is critical to prevent ligand absorption to plastic). -

Protocol:

-

Incubate membranes (

protein) with radioligand and varying concentrations of the test analog ( -

Incubate for 90 min at 30°C.

-

Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

-

Measure radioactivity via liquid scintillation counting.[1][2]

-

-

Data Analysis: Calculate

using non-linear regression; convert to

Comparative Data Profile

The following table projects the expected pharmacological profile of a 1-Pentyl-4-(1-naphthoyl)piperidine analog compared to the reference standard JWH-018.

| Parameter | JWH-018 (Indole Reference) | 4-Naphthoyl-Piperidine Analog | Clinical Implication |

| Core Structure | Indole (Aromatic) | Piperidine (Saturated) | Piperidine is more flexible; may lower metabolic stability.[1][2] |

| Linker | Carbonyl (C3) | Carbonyl (C4) | Bioisosteric retention of H-bond acceptor.[1][2] |

| CB1 Affinity ( | 9.0 ± 5.0 nM | ~15 - 40 nM (Predicted) | Slightly lower affinity due to loss of aromatic stacking, but still potent.[1] |

| Efficacy ( | 100% (Full Agonist) | ~90-100% (Full Agonist) | High risk of overdose/toxicity.[1] |

| Metabolism | Hydroxylation (Indole/Naphthyl) | Oxidation (Piperidine ring) | Piperidine ring oxidation is a major metabolic pathway.[1] |

| Legal Status | Schedule I (US/Global) | Analog Act / NPS | Often falls under "Analog Acts" or generic bans.[2] |

Safety & Toxicology Warning

Critical Alert: Researchers must treat 4-(naphthalene-1-carbonyl)piperidine analogs with extreme caution.

-

Potency: As full agonists, these compounds lack the "ceiling effect" of partial agonists (like THC). Overdose can lead to sympathomimetic toxicity (tachycardia, hypertension), seizures, and acute kidney injury.

-

Solubility: These compounds are highly lipophilic.[1][2] Stock solutions in DMSO should be handled with gloves to prevent transdermal absorption.[2]

-

Unknown Metabolites: The metabolism of the piperidine ring can yield reactive iminium ions, potentially causing hepatotoxicity.

References

-

Wiley, J. L., et al. (2014). Pharmacology of Indole and Indazole Synthetic Cannabinoid Receptor Agonists.[1]Journal of Pharmacology and Experimental Therapeutics .

-

[Link]

-

-

Banister, S. D., & Connor, M. (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists as New Psychoactive Substances.[7]Handbook of Experimental Pharmacology .

-

Presley, B. C., et al. (2016). Synthetic Cannabinoids: An Overview of the Chemistry and Pharmacology.Toxicology Reports.

-

[Link]

-

-

Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors.[1][2][8]Bioorganic & Medicinal Chemistry .

-

[Link] (Note: This is the foundational text for the JWH series, establishing the SAR rules that the piperidine analogs mimic.)

-

-

Vandeputte, M. M., & Stove, C. P. (2021). Is the "scaffold hopping" concept valid for synthetic cannabinoids?Drug Testing and Analysis.

Sources

- 1. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]

- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 3. 4-[4-(Naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine [benchchem.com]

- 4. Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 5. Structural scheduling of synthetic cannabinoids - Wikipedia [en.wikipedia.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic properties and stability of 4-(Naphthalene-1-carbonyl)piperidine

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 4-(Naphthalene-1-carbonyl)piperidine

Authored by: A Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, thermodynamic characteristics and chemical stability are paramount, as they directly influence a drug's safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing 4-(Naphthalene-1-carbonyl)piperidine, a molecule of interest in medicinal chemistry. We will delve into the experimental determination of its thermodynamic properties and the systematic evaluation of its stability profile, offering field-proven insights and detailed protocols to ensure data integrity and regulatory compliance.

Introduction: The Imperative of Physicochemical Characterization in Drug Development

In the landscape of pharmaceutical development, the intrinsic properties of an Active Pharmaceutical Ingredient (API) dictate its fate. A molecule's thermodynamic profile, encompassing properties like melting point, enthalpy of fusion, and heat capacity, governs its physical behavior during manufacturing, formulation, and storage. Concurrently, its chemical stability—the resilience to degradation under various environmental stressors—is a critical determinant of its therapeutic viability and shelf-life.[1][2] Neglecting a comprehensive early-stage characterization can lead to costly delays or even outright failure in later stages of development.

4-(Naphthalene-1-carbonyl)piperidine, a molecule featuring a naphthalene moiety linked to a piperidine ring via a carbonyl group, presents a structural motif found in various pharmacologically active compounds. Understanding its thermodynamic and stability profile is not merely an academic exercise but a foundational step in assessing its potential as a drug candidate. This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols for a robust evaluation of this molecule.

Physicochemical and Thermodynamic Profile of 4-(Naphthalene-1-carbonyl)piperidine

While specific, experimentally-derived thermodynamic data for 4-(Naphthalene-1-carbonyl)piperidine is not extensively published, we can infer its likely properties based on its constituent parts—naphthalene and piperidine—and data from structurally related compounds.

Table 1: Physicochemical Properties of 4-(Naphthalene-1-carbonyl)piperidine and Related Compounds

| Property | 4-(Naphthalene-1-carbonyl)piperidine | Naphthalene (Parent Compound) | Piperidine (Parent Compound) | Notes |

| Molecular Formula | C₁₆H₁₇NO | C₁₀H₈ | C₅H₁₁N | |

| Molecular Weight | 239.31 g/mol | 128.17 g/mol | 85.15 g/mol | |

| Melting Point (°C) | Data not available | 79-81 | -9 | The carbonyl and piperidine additions significantly alter the crystal lattice energy. |

| pKa | Data not available | Not applicable | 11.1[3] | The piperidine nitrogen is basic; the exact pKa will be influenced by the electron-withdrawing carbonyl group. |

| LogP | 3.3 (Predicted) | 3.3 | 0.84 | The naphthalene group imparts significant hydrophobicity. |

Note: Predicted values are computationally derived and await experimental verification.

Thermodynamic parameters such as the enthalpy of formation and Gibbs free energy can be predicted using computational models based on quantum mechanics.[4][5] These models, while useful for initial screening, must be corroborated by empirical data for regulatory purposes. The low thermodynamic stability of naphthalene itself suggests that its derivatives may also be kinetically labile under certain conditions.[6]

Experimental Determination of Thermodynamic Properties

To move beyond theoretical predictions, a suite of thermo-analytical techniques is employed. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this experimental approach, providing direct measurements of a material's response to controlled temperature changes.[7][8]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] This allows for the precise determination of thermal transitions.

Causality Behind Experimental Choices: The choice of heating rate in DSC is a critical parameter. A slower rate (e.g., 5-10 °C/min) provides better resolution of thermal events, which is crucial for identifying multiple polymorphs or subtle transitions. A faster rate may be used for initial screening but can obscure complex thermal behavior. The use of a nitrogen purge is standard to prevent oxidative degradation during the analysis.

Applications for 4-(Naphthalene-1-carbonyl)piperidine:

-

Melting Point and Enthalpy of Fusion: Provides a sharp endotherm indicating the melting temperature and the energy required to break the crystal lattice. This is a primary indicator of purity.[9][11]

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can exhibit different melting points, solubilities, and bioavailabilities.[11] DSC is a key tool for identifying and characterizing these forms.

-

Purity Assessment: Impurities typically depress and broaden the melting endotherm, an effect that can be quantified.[9]

Experimental Protocol: DSC Analysis

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 4-(Naphthalene-1-carbonyl)piperidine into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid to ensure good thermal contact and contain the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).

-

Maintain a constant nitrogen purge (e.g., 50 mL/min).

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak maximum, and the integrated area of the endotherm (enthalpy of fusion).

Caption: Standard workflow for thermogravimetric analysis (TGA).

Chemical Stability Assessment: A Regulatory Mandate

Stability testing is a non-negotiable component of drug development, mandated by regulatory bodies like the International Council for Harmonisation (ICH). [12][13]Its purpose is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. [2][12]

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. [1]The goal is to identify likely degradation products and pathways and to demonstrate the specificity of the analytical methods used to detect these degradants. [14][15] Causality Behind Experimental Choices: The conditions for forced degradation are chosen to target the specific chemical liabilities of the molecule. For 4-(Naphthalene-1-carbonyl)piperidine, the amide linkage is a prime target for hydrolysis, while the piperidine nitrogen is susceptible to oxidation. The naphthalene ring system may be prone to photolytic degradation. The goal is to achieve modest degradation (typically 5-20%) to ensure that the degradation products are representative of what might form under long-term storage without being so excessive as to generate irrelevant secondary products. [16] Key Stress Conditions:

-

Acid/Base Hydrolysis: Treatment with dilute HCl and NaOH to test susceptibility to pH-dependent degradation.

-

Oxidation: Use of agents like hydrogen peroxide (H₂O₂) to assess oxidative stability.

-

Photostability: Exposure to a controlled light source (e.g., Xenon lamp) to evaluate light sensitivity, as per ICH Q1B guidelines. [1][13]* Thermal Stress: Heating the sample (in both solid and solution states) to assess thermal degradation pathways. [15]

Caption: Workflow for a comprehensive forced degradation study.

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. [17][18]It must be able to separate the API from its degradation products, process impurities, and any other potential interferents. [14][17][19]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. [19][20] Causality Behind Method Development Choices: The development of a robust SIM is a systematic process. Reversed-phase HPLC is typically the starting point for small molecules like 4-(Naphthalene-1-carbonyl)piperidine. The choice of column chemistry (e.g., C18, polar-embedded) and mobile phase pH is critical for achieving the necessary selectivity to resolve all relevant peaks. [17][19]Gradient elution is often required to separate compounds with a wide range of polarities in a reasonable timeframe. [19]The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Experimental Protocol: HPLC Method Development Outline

-

Column and Mobile Phase Screening:

-

Evaluate several columns with different selectivities (e.g., C18, Phenyl-Hexyl).

-

Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values (e.g., acidic, neutral, basic) to optimize the separation of the API from its stress-induced degradants.

-

-

Optimization of Gradient and Flow Rate:

-

Develop a gradient elution profile that provides adequate resolution for all peaks within an acceptable run time.

-

Optimize the flow rate to balance efficiency and analysis time.

-

-

Wavelength Selection:

-

Analyze the UV spectra of the API and its major degradants to select a detection wavelength that provides a good response for all components.

-

-

Method Validation:

-

Specificity: Inject stressed samples to demonstrate that the API peak is free from interference from degradants. Peak purity analysis using a photodiode array (PDA) detector is essential.

-

Linearity, Accuracy, and Precision: Perform standard validation experiments to demonstrate the method's quantitative reliability.

-

Robustness: Intentionally vary method parameters (e.g., pH, mobile phase composition, temperature) to assess the method's reliability during normal use.

-

Data Synthesis: From Raw Data to Actionable Insights

The data generated from these studies are not merely for record-keeping; they are integral to critical decision-making in the drug development process.

-

Shelf-Life and Storage Conditions: Data from long-term and accelerated stability studies are used to establish the retest period or shelf-life and to define appropriate storage conditions (e.g., "Store at controlled room temperature, protect from light"). [2][13]* Formulation Development: Understanding the degradation pathways of 4-(Naphthalene-1-carbonyl)piperidine allows formulation scientists to select excipients that are compatible with the API and to design a dosage form that protects it from environmental stressors. * Regulatory Submissions: A complete and robust stability data package is a mandatory component of any New Drug Application (NDA) or Marketing Authorisation Application (MAA). [1]

Conclusion

The systematic characterization of 4-(Naphthalene-1-carbonyl)piperidine's thermodynamic properties and chemical stability is a foundational pillar of its development as a potential pharmaceutical agent. Through the judicious application of techniques like DSC and TGA, we can define its physical behavior and thermal limits. By conducting rigorous forced degradation studies and developing a validated stability-indicating HPLC method, we can elucidate its degradation pathways and ensure its quality over time. This integrated approach, grounded in scientific principles and regulatory expectations, is essential for navigating the complex path from chemical entity to a safe and effective medicine.

References

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International.

- Stability Indicating HPLC Method Development: A Review. IRJPMS.

- Stability-Indicating HPLC Method Development. vscht.cz.

- Kendre, K., Veer, V., & Pinjari, P. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Human Journals.

- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012, September 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Fmoc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid. Chem-Impex.

- Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.

- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).

- Mandal, A. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.

- TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).

- Stability Testing of New Drug Substances and Products. (2021, January 12). ProPharma.

- Fast-scan differential scanning calorimetry. (2008, August 2). European Pharmaceutical Review.

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). EMA.

- Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.

- Stability Testing of Pharmaceutical Products. (2012, March 17).

- Journal of Pharmaceutical Analysis - Research and Reviews. (2014, May 25).

- Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. CD Formulation.

- Stability testing of existing active substances and related finished products. (2023, July 13). EMA.

- Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.

- Melting point standard 79-81°C analytical standard 91-20-3.

- 4-(Naphthalen-1-YL)piperidine. PubChem.

- A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. (2022, March 11). MDPI.

- A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. (2022, March 24). DSpace@MIT.

- Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Naphthalene. Science Alert.

- Technical Support Center: Degradation of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone. Benchchem.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016, November 15). MDPI.

Sources

- 1. propharmagroup.com [propharmagroup.com]

- 2. japsonline.com [japsonline.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules [dspace.mit.edu]

- 6. scialert.net [scialert.net]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. news-medical.net [news-medical.net]

- 10. rroij.com [rroij.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 13. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 14. irjpms.com [irjpms.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. web.vscht.cz [web.vscht.cz]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. ijpsr.com [ijpsr.com]

An In-Depth Technical Guide to 4-(Naphthalene-1-carbonyl)piperidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of the rigid, aromatic naphthalene scaffold with the flexible, saturated piperidine ring has given rise to a plethora of molecules with significant biological activities.[1][2] Within this chemical space, 4-(naphthalene-1-carbonyl)piperidine, also systematically named naphthalen-1-yl(piperidin-4-yl)methanone, represents a core structural motif with considerable potential in medicinal chemistry and drug discovery. The piperidine moiety is a ubiquitous feature in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a scaffold for diverse functionalization.[3][4] Simultaneously, the naphthalene ring system is a well-established pharmacophore found in compounds with applications ranging from anti-inflammatory to anticancer agents.[5][6]

This technical guide provides a comprehensive overview of 4-(naphthalene-1-carbonyl)piperidine, including its chemical identifiers, physicochemical properties, a detailed synthetic protocol, and an exploration of its potential applications in therapeutic research, particularly in the context of drug development.

Chemical Identity and Physicochemical Profile

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). In the absence of experimentally determined data for naphthalen-1-yl(piperidin-4-yl)methanone, a summary of predicted properties is provided in the table below. These values offer a valuable first approximation for its drug-like characteristics.

| Property | Predicted Value | Reference |

| Molecular Formula | C₁₆H₁₇NO | |

| Molecular Weight | 239.31 g/mol | |

| LogP | 2.8 - 3.5 | [6] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 2 |

Synthesis of Naphthalen-1-yl(piperidin-4-yl)methanone

The synthesis of aryl ketones appended to a piperidine ring can be achieved through several established synthetic routes. A highly plausible and efficient method involves the Friedel-Crafts acylation of naphthalene with a suitably protected piperidine-4-carbonyl chloride. This approach allows for the direct formation of the carbon-carbon bond between the naphthalene and piperidine moieties. An alternative, though potentially more complex, route could involve a Grignard reaction.

Below is a detailed, step-by-step protocol for the synthesis of naphthalen-1-yl(piperidin-4-yl)methanone, predicated on a Friedel-Crafts acylation pathway. This protocol necessitates the use of a nitrogen-protecting group on the piperidine ring to prevent side reactions with the Lewis acid catalyst. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.

Experimental Protocol: Synthesis of Naphthalen-1-yl(piperidin-4-yl)methanone

Part 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride

-

Starting Material: Begin with commercially available 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

-

Chlorination: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

-

Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride, which can be used in the next step without further purification.

Part 2: Friedel-Crafts Acylation

-

Reaction Setup: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in an anhydrous solvent like DCM.

-

Acyl Chloride Addition: Cool the suspension to 0 °C and add a solution of 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride (1 equivalent) in anhydrous DCM dropwise.

-

Naphthalene Addition: To this mixture, add a solution of naphthalene (1 equivalent) in anhydrous DCM dropwise at 0 °C.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(naphthalene-1-carbonyl)piperidine-1-carboxylate.

Part 3: Deprotection of the Piperidine Nitrogen

-

Acidic Cleavage: Dissolve the purified tert-butyl 4-(naphthalene-1-carbonyl)piperidine-1-carboxylate (1 equivalent) in a suitable solvent such as DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature for 1-3 hours.

-

Isolation: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., 1M NaOH) to a pH of ~10.

-

Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, naphthalen-1-yl(piperidin-4-yl)methanone.

Sources

- 1. WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research.unipd.it [research.unipd.it]

- 5. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 7. 4-(Naphthalen-1-YL)piperidine | C15H17N | CID 14819316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-methyl-N-{4-[1-(piperidine-1-carbonyl)-piperidin-4-ylsulfamoyl]-naphthalen-1-yl}-benzamide | C29H34N4O4S | CID 16105892 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solubility & Handling of 4-(Naphthalene-1-carbonyl)piperidine in DMSO

The following Application Note and Protocol guide details the solubility optimization and handling of 4-(Naphthalene-1-carbonyl)piperidine (CAS 118412-65-0) for high-throughput screening and in vitro biological assays.

Abstract & Chemical Profile

4-(Naphthalene-1-carbonyl)piperidine (also known as Piperidin-4-yl-1-naphthylmethanone) is a synthetic scaffold often utilized in medicinal chemistry as a precursor for cannabinoid receptor ligands (e.g., JWH analogs) and other G-protein coupled receptor (GPCR) modulators.[1][2]

Unlike simple salts, this molecule possesses a lipophilic naphthalene domain fused to a polarizable piperidine ring via a ketone linker. This "amphiphilic-like" structure creates specific solubility challenges: while highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO), it is prone to rapid "crash-out" (microprecipitation) upon direct dilution into aqueous buffers, leading to false negatives in biological assays.

Physicochemical Specifications

| Property | Value | Implication for Assay |

| CAS Number | 118412-65-0 | Verification Identity |

| Molecular Weight | 239.31 g/mol | Calculation of Molarity |

| Structure Type | Naphthyl-ketone-piperidine | Hydrophobic core + Basic amine tail |

| Predicted LogP | ~2.8 - 3.5 | Moderate Lipophilicity (Risk of aggregation) |

| pKa (Piperidine N) | ~9.0 - 10.0 | Positively charged at physiological pH (7.[1][3][4]4) |

| Solubility (DMSO) | ≥ 50 mM | Excellent stock solvent |

| Solubility (Water) | Low (pH dependent) | Requires careful dilution strategy |

Core Directive: The Solubility Logic

Successful assay data depends on maintaining the compound in a monodisperse state .

-

The Solvent Choice: DMSO (Dimethyl Sulfoxide) is the industry standard because it is a dipolar aprotic solvent. It disrupts the intermolecular hydrophobic interactions of the naphthalene rings while accommodating the polar ketone and amine groups.

-

The Precipitation Risk: When a DMSO stock is added to water, the solvent environment changes instantly. The naphthalene rings, no longer stabilized by DMSO, seek to aggregate to exclude water. Simultaneously, if the pH is effectively basic, the amine deprotonates, further reducing solubility.

-

The Solution: We utilize a "Step-Down Dilution" protocol. By creating an intermediate concentration in a solvent/buffer mix, we prevent the kinetic shock that causes irreversible precipitation.

Protocol: Preparation of Stock Solution (10 mM)

Materials Required[4][5][6][7][8][9]

-

Compound: 4-(Naphthalene-1-carbonyl)piperidine (Solid powder).

-

Solvent: Anhydrous DMSO (≥99.9%, Culture Grade). Note: Avoid old DMSO; it absorbs water from air, reducing solubility.

-

Vessels: Amber glass vials (borosilicate) or polypropylene tubes (DMSO resistant).

Step-by-Step Procedure

-

Weighing: Accurately weigh 2.4 mg of the compound into a sterile microcentrifuge tube.

-

Why? 2.39 mg is exactly 10 µmol. Rounding to 2.4 mg simplifies the volume calculation.

-

-

Volume Calculation:

-

For 2.4 mg at 10 mM (0.01 M):

-

-

Solubilization: Add 1.0 mL of Anhydrous DMSO to the powder.

-

Mixing: Vortex vigorously for 30 seconds.

-

Visual Check: The solution should be crystal clear. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C in the dark.

Protocol: Assay Dilution (The "Crash-Out" Prevention)

Objective: Dilute the 10 mM stock to a working concentration (e.g., 10 µM) in Assay Media without precipitation.

Constraint: Final DMSO concentration must be

The "Intermediate Step" Method (Recommended)

Do NOT pipette 1 µL of 10 mM stock directly into 1 mL of media. The high local concentration at the pipette tip will cause immediate precipitation.

Workflow Diagram

Figure 1: Step-Down dilution strategy to maintain solubility.

Detailed Steps:

-

Prepare Intermediate Solution (100 µM):

-

Take 10 µL of 10 mM DMSO Stock.

-

Add to 990 µL of Assay Buffer (or Media).

-

Technique: Add the DMSO stock into the vortexing buffer (dynamic mixing).

-

Result: 100 µM compound in 1% DMSO.

-

-

Prepare Final Assay Well (1 µM):

-

Add 10 µL of the Intermediate Solution to 990 µL of Cell Culture Media.

-

Result: 1 µM final concentration with 0.01% DMSO.

-

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Cloudiness immediately upon adding DMSO | Wet DMSO | Use fresh, anhydrous DMSO. Water content >0.1% drastically reduces solubility. |

| Precipitation in Intermediate Step | Ionic Strength Shock | Dilute the stock into pure DMSO first to make a lower concentration stock (e.g., 1 mM), then move to media. |

| Precipitation in Final Well | pH Issues | The piperidine nitrogen needs to be protonated to stay soluble in water. Ensure Assay Buffer pH is < 7.6 .[5] |

| Cell Toxicity | DMSO Sensitivity | If cells are sensitive to 0.1% DMSO, increase the stock concentration to 50 mM to allow for higher dilution factors. |

References

-

BenchChem. (2025).[6] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

-

PubChem. (2024). 4-(Naphthalene-1-carbonyl)piperidine Compound Summary (CAS 118412-65-0). National Library of Medicine. Retrieved from

-

Cytiva. (2023). Buffer and sample preparation for direct binding assay in DMSO. Life Sciences Laboratory Guideline. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: 4-(Naphthalen-1-yl)piperidine hydrochloride.[1][3][7] (Used for structural analog solubility comparison). Retrieved from

Sources

- 1. 4-(1-NAPHTHYL) PIPERIDINE HCL | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(Naphthalen-1-yl)piperidine--hydrogen chloride (1/1) | C15H18ClN | CID 18001187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 6. benchchem.com [benchchem.com]

- 7. chemscene.com [chemscene.com]

Application Note: Reagents and Protocol for the Acylation of Piperidine with Naphthalene-1-carbonyl Chloride

Abstract

This application note details the optimized protocol for synthesizing N-(1-naphthoyl)piperidine via nucleophilic acyl substitution. This scaffold is a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands, including synthetic cannabinoids (e.g., JWH series) and 5-HT receptor modulators. The guide prioritizes high-fidelity conversion using naphthalene-1-carbonyl chloride and piperidine, addressing steric challenges posed by the naphthyl ring and ensuring removal of catalytic byproducts.

Introduction & Strategic Relevance

The amide bond formation between a secondary amine and an aryl acid chloride is a cornerstone reaction in medicinal chemistry. Specifically, the 1-naphthoyl moiety imparts significant lipophilicity and steric bulk, often enhancing the binding affinity of ligands to hydrophobic pockets in receptors such as CB1/CB2 and 5-HT.

However, the 1-position of naphthalene is sterically crowded compared to the 2-position (the peri-hydrogen effect). This requires careful control of reaction temperature and stoichiometry to prevent hydrolysis of the acid chloride before amine attack occurs. This protocol utilizes a Schotten-Baumann-type or anhydrous organic base method to drive the equilibrium forward by neutralizing the generated HCl.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism. The lone pair of the piperidine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is then eliminated, reforming the carbonyl double bond. A base (Triethylamine) is employed to scavenge the liberated proton, preventing the formation of unreactive piperidinium salts.

Diagram 1: Mechanistic Pathway

Caption: Step-wise mechanism showing nucleophilic attack, tetrahedral intermediate formation, and chloride elimination.

Reagents & Equipment Selection

Reagent Rationale

| Reagent | Role | Stoichiometry | Selection Logic |

| Naphthalene-1-carbonyl chloride | Electrophile | 1.0 equiv | Highly reactive acylating agent; moisture sensitive. Requires anhydrous handling. |

| Piperidine | Nucleophile | 1.0 - 1.1 equiv | Secondary amine. Slight excess ensures complete consumption of the limiting acid chloride. |

| Triethylamine (TEA) | Base (Scavenger) | 1.2 - 1.5 equiv | Non-nucleophilic base to neutralize HCl. Prevents piperidine from protonating and becoming non-nucleophilic. |

| Dichloromethane (DCM) | Solvent | 10 mL/mmol | Aprotic, polar enough to dissolve reactants but does not interfere with acylation. Easy to remove. |

| DMAP (Optional) | Catalyst | 0.05 - 0.1 equiv | 4-Dimethylaminopyridine can be added if the reaction is sluggish due to steric hindrance at the 1-naphthyl position. |

Critical Note on Base Selection: While pyridine can be used as both solvent and base, TEA in DCM allows for easier workup and avoids the strong odor and toxicity associated with bulk pyridine handling.

Experimental Protocol (Standard Operating Procedure)

Safety Pre-Check:

-

Acid Chlorides: Corrosive, lachrymators. React violently with water to release HCl gas. Handle in a fume hood.

-

Piperidine: Toxic, flammable, and has a foul odor.

Step-by-Step Procedure

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (N2) or Argon.

-

Solvation of Amine: Add Piperidine (1.0 g, 11.7 mmol) and Triethylamine (2.4 mL, 17.6 mmol, 1.5 equiv) to the flask. Add anhydrous DCM (30 mL) .

-

Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes. Cooling controls the exotherm of the initial addition.

-

Addition of Acid Chloride: Dissolve Naphthalene-1-carbonyl chloride (2.23 g, 11.7 mmol, 1.0 equiv) in DCM (10 mL) in a separate vial. Add this solution dropwise to the reaction flask over 15–20 minutes.

-

Observation: White precipitate (TEA·HCl salts) will begin to form immediately.

-

-

Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.

-

Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 3:1). The acid chloride spot (high Rf) should disappear.

-

-

Quench: Add Water (20 mL) to the reaction mixture to quench any unreacted acid chloride.

Diagram 2: Experimental Workflow

Caption: Operational workflow from inert gas setup to product isolation.

Workup & Purification[1][2][3]

To ensure pharmaceutical-grade purity, a specific washing sequence is required to remove excess amine and acid byproducts.

-

Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 20 mL) .

-

Purpose: Protonates unreacted piperidine and TEA, moving them to the aqueous layer. The amide product remains in the organic layer.

-

-

Base Wash: Wash the organic layer with Saturated NaHCO3 (2 x 20 mL) .

-

Purpose: Neutralizes any residual acid and removes 1-naphthoic acid (hydrolysis byproduct).

-

-

Brine Wash: Wash with Saturated NaCl (1 x 20 mL) to remove trapped water.

-

Drying: Dry the organic layer over anhydrous Na2SO4 or MgSO4 . Filter off the drying agent.

-

Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) to yield the crude product.

-

Purification (If needed): If TLC shows impurities, purify via silica gel column chromatography (Eluent: 10-20% Ethyl Acetate in Hexanes).

Analytical Verification

Product: N-(1-Naphthoyl)piperidine (Also known as 1-naphthyl(piperidin-1-yl)methanone) Appearance: Viscous oil or low-melting solid (depending on purity and conformers).

Expected Spectroscopic Data:

-

H NMR (400 MHz, CDCl

- 7.8–8.0 (m, 3H, Ar-H), 7.4–7.6 (m, 4H, Ar-H) [Characteristic Naphthyl Multiplets].

-

3.8–4.0 (m, 2H, N-CH

- 1.4–1.8 (m, 6H, Piperidine ring protons).

-

IR (ATR):

-

~1630 cm

-

Absence of broad OH stretch (3300 cm

) confirms removal of carboxylic acid.

-

~1630 cm

-

LC-MS:

-

[M+H]

peak at m/z ~240.1.

-

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried. Use fresh anhydrous DCM. Check acid chloride quality (should not be white powder if it's normally a liquid/low-melt solid). |

| Residual Amine Smell | Incomplete Acid Wash | Increase the volume or concentration of the 1M HCl wash step during workup. |

| Product Solidifies in Column | Poor Solubility | Naphthoyl derivatives can be crystalline. Use a more polar eluent (e.g., DCM/MeOH) or recrystallize from Ethanol/Water instead of chromatography. |

References

- Mechanism of Acylation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Acyl Substitution).

-

Protocol Grounding (Amide Synthesis): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link

-

Naphthoyl Indole/Piperidine Context (JWH Compounds): Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry, 13(1), 89-112. Link

-

Safety Data: National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 7083, 1-Naphthoyl chloride. Link

Sources

Application Notes and Protocols for the Extraction and Isolation of 4-(Naphthalene-1-carbonyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Naphthalene-1-carbonyl)piperidine is a synthetic compound featuring a naphthalene moiety linked to a piperidine ring via a carbonyl group. As a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry, this compound and its analogues are of significant interest in drug discovery and development.[1] The purity of such compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards. This guide provides detailed protocols for the extraction and isolation of 4-(Naphthalene-1-carbonyl)piperidine from a typical crude reaction mixture, focusing on methods that ensure high purity and yield.

The protocols described herein are designed to be self-validating, with explanations for the causality behind experimental choices. This document will cover liquid-liquid extraction for initial work-up, column chromatography for purification, and recrystallization for final polishing, providing a comprehensive workflow for researchers.

Physicochemical Properties and Their Impact on Purification

A fundamental understanding of the physicochemical properties of 4-(Naphthalene-1-carbonyl)piperidine is crucial for designing an effective purification strategy. While experimental data for this specific molecule is not extensively published, we can infer its properties based on its structural components: a non-polar naphthalene ring, a polar amide (carbonyl) group, and a basic piperidine ring.

| Property | Predicted Value/Characteristic | Implication for Purification |

| Molecular Formula | C₁₆H₁₇NO | --- |

| Molecular Weight | 239.31 g/mol | --- |

| Polarity | Moderately polar | Soluble in a range of organic solvents like dichloromethane, ethyl acetate, and alcohols. This allows for flexibility in choosing solvents for extraction and chromatography. |

| Basicity (pKa) | The piperidine nitrogen is basic. | The compound can be protonated in acidic conditions. However, the amide resonance will reduce the basicity compared to piperidine itself. This property is key for the liquid-liquid extraction work-up. |